

A Spectroscopic Comparison of Isophorone and its Hydrogenated Derivatives

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Compound of Interest

Compound Name: Isophorone

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This guide provides an objective spectroscopic comparison of **isophorone** and its hydrogenated products, primarily 3,3,5-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanol. The information presented is supported by experimental data to aid in the identification and characterization of these compounds in various research and development settings.

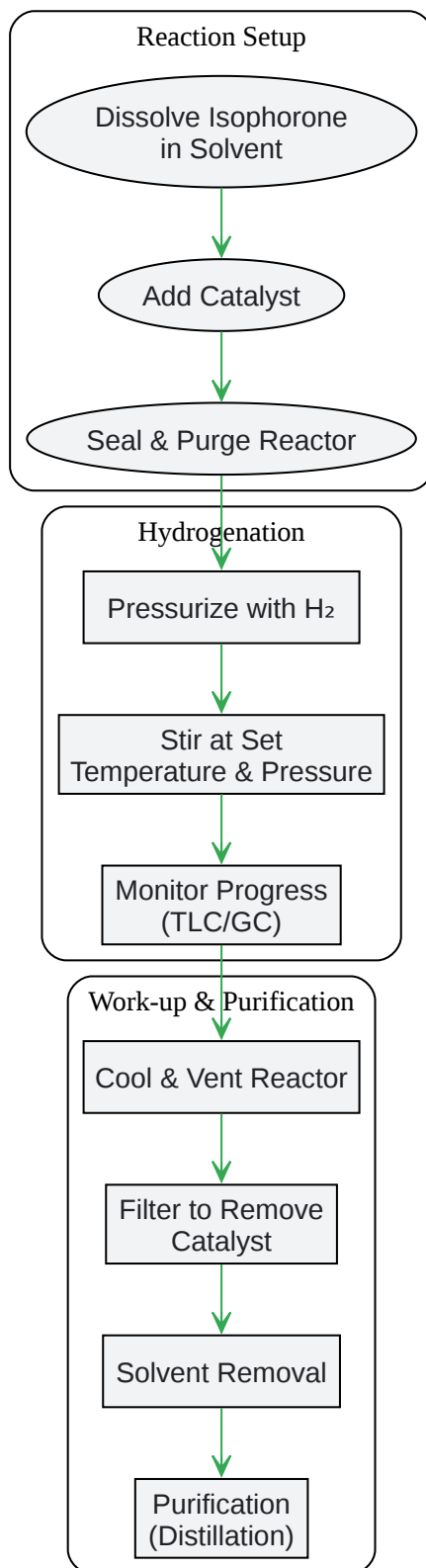
Introduction

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a versatile α,β -unsaturated cyclic ketone with wide applications in industrial chemistry. Its hydrogenation is a key process for the synthesis of valuable derivatives, including 3,3,5-trimethylcyclohexanone (a significant solvent and intermediate) and 3,3,5-trimethylcyclohexanol (used in the fragrance industry and as a precursor for various chemicals)[1][2]. The selective hydrogenation of **isophorone** can yield either the saturated ketone (3,3,5-trimethylcyclohexanone) by reducing the carbon-carbon double bond, or the fully saturated alcohol (3,3,5-trimethylcyclohexanol) through the subsequent reduction of the carbonyl group. This guide focuses on the distinct spectroscopic features of these three compounds, providing a basis for their differentiation and analysis.

Reaction Pathway

The hydrogenation of **isophorone** typically proceeds in a stepwise manner. The first step involves the selective hydrogenation of the α,β -unsaturated double bond to yield 3,3,5-

trimethylcyclohexanone. Further hydrogenation reduces the ketone functionality to produce 3,3,5-trimethylcyclohexanol[2][3].



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References

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